Ethanesulfonate

Overview

Description

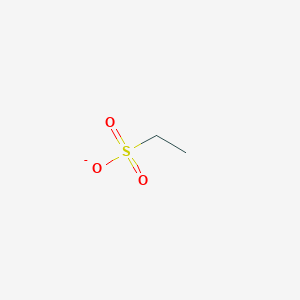

Ethanesulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is ethyl. It is a conjugate base of an ethanesulfonic acid.

Scientific Research Applications

Applications in Industry

-

Electronics Manufacturing

- Ethanesulfonic acid is widely utilized in the production of electronic circuit boards. It serves as a cleaning agent to remove impurities from circuit boards, thereby enhancing the longevity and performance of electronic devices such as laptops, tablets, and mobile phones .

- It is crucial in the electrolytic reduction of perrhenate solutions, which is essential for certain electronic applications .

- Catalysis

-

Chemical Synthesis

- Ethanesulfonic acid is involved in the preparation of esters and other derivatives, such as ethanesulfonic acid ethyl ester through reactions with triethoxymethane .

- It is also used in the synthesis of nanoparticles, where it acts as a stabilizing agent during the formation of metal nanoparticles from precursor solutions .

- Agricultural Chemicals

- Pharmaceuticals

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Electronics | Cleaning agent for circuit boards | Enhances battery life and device performance |

| Catalysis | Alkylation and polymerization reactions | Facilitates complex organic synthesis |

| Chemical Synthesis | Preparation of esters and nanoparticles | Used in various chemical reactions |

| Agricultural Chemicals | Formulation of herbicides | Improves agricultural productivity |

| Pharmaceuticals | Synthesis of antiseptics and disinfectants | Essential for health care applications |

Case Study 1: Electronics Industry Impact

A study highlighted the role of ethanesulfonic acid in improving the manufacturing processes of multilayer circuit boards. By utilizing this compound for initial cleaning phases, manufacturers reported a significant reduction in defects during production, leading to enhanced product reliability .

Case Study 2: Catalytic Efficiency

Research demonstrated that ethanesulfonic acid significantly increases the rate of alkylation reactions compared to traditional catalysts. This finding has implications for developing more efficient synthetic routes in organic chemistry, potentially reducing costs and waste .

Case Study 3: Agricultural Formulations

In agricultural research, ethanesulfonic acid was incorporated into herbicide formulations to improve solubility and efficacy. Field trials indicated that crops treated with these enhanced formulations exhibited higher resistance to pests and diseases compared to those treated with standard herbicides .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity ethanesulfonate, and how can purity be validated?

this compound is typically synthesized via sulfonation of ethane derivatives or neutralization of ethanesulfonic acid with appropriate bases. To ensure purity, employ techniques such as:

- Ion Chromatography (IC) for anion quantification.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity .

- Elemental Analysis to verify stoichiometry.

- Thermogravimetric Analysis (TGA) to assess hygroscopicity and thermal stability. Reference: Detailed synthesis protocols should follow guidelines for reproducibility outlined in academic journals (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers address discrepancies in reported solubility data for this compound across studies?

Contradictions often arise from variations in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Mitigation strategies include:

- Standardizing solvents (e.g., HPLC-grade water).

- Using controlled-temperature equilibration baths.

- Cross-validating results with multiple analytical methods (e.g., UV-Vis spectroscopy and IC) . Example Table:

| Study | Solubility (g/100 mL) | Temperature (°C) | Method |

|---|---|---|---|

| A | 12.3 ± 0.5 | 25 | Gravimetric |

| B | 10.8 ± 0.3 | 25 | UV-Vis |

Q. What spectroscopic techniques are most effective for characterizing this compound in complex matrices?

- Raman Spectroscopy : Identifies sulfonate group vibrations (~1040 cm⁻¹).

- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M-H]⁻ at m/z 109).

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks (using SHELX programs for refinement) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations can model:

- Electron density around sulfonate groups to predict nucleophilic/electrophilic sites.

- Solvent interaction energies using COSMO-RS models. Methodology: Optimize geometries at the B3LYP/6-311+G(d,p) level and validate with experimental IR/NMR data .

Q. What strategies resolve contradictions in this compound’s role as a stabilizing agent in electrochemical studies?

Conflicting reports may stem from electrode material compatibility or electrolyte pH. Systematic approaches include:

- Controlled Potential Electrolysis (CPE) to assess degradation products.

- X-ray Photoelectron Spectroscopy (XPS) to analyze electrode surface interactions.

- pH-dependent stability assays (e.g., cyclic voltammetry at pH 2–12) .

Q. How do isotopic labeling studies (e.g., ³⁴S) enhance mechanistic understanding of this compound’s environmental degradation pathways?

Isotopic tracing clarifies:

- Biodegradation routes via sulfate-reducing bacteria.

- Abiotic hydrolysis kinetics in soil/water systems. Experimental Design:

- Use ³⁴S-labeled this compound in microcosm experiments.

- Track isotopic ratios via LC-MS/MS or isotope-ratio mass spectrometry .

Q. Methodological Best Practices

Q. What criteria define robust experimental design for this compound-based drug formulation studies?

- In vitro assays : Include stability tests under physiological pH (1.2–7.4) and temperature (37°C).

- In vivo models : Use pharmacokinetic studies to monitor renal clearance rates.

- Statistical rigor : Apply ANOVA for batch-to-batch variability analysis .

Q. How should researchers structure data reporting to ensure reproducibility in this compound studies?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Properties

Molecular Formula |

C2H5O3S- |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

ethanesulfonate |

InChI |

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |

InChI Key |

CCIVGXIOQKPBKL-UHFFFAOYSA-M |

SMILES |

CCS(=O)(=O)[O-] |

Canonical SMILES |

CCS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.